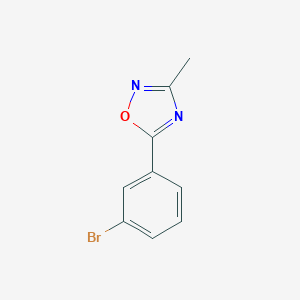

5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole

描述

属性

IUPAC Name |

5-(3-bromophenyl)-3-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-6-11-9(13-12-6)7-3-2-4-8(10)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJCGTZYHFBZAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20599340 | |

| Record name | 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160377-58-2 | |

| Record name | 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160377-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Intermediate Formation

The synthesis begins with the preparation of N-hydroxyamidine (amidoxime) precursors. For 5-(3-bromophenyl)-3-methyl-1,2,4-oxadiazole, the amidoxime derivative N-hydroxy-3-methylpropionamidine is reacted with 3-bromobenzoyl chloride in a biphasic system of water-immiscible organic solvent (e.g., 2-methyltetrahydrofuran) and aqueous base (e.g., sodium hydroxide). The reaction proceeds via:

-

Condensation : Formation of an oxime ester intermediate.

-

Cyclization : Base-mediated intramolecular nucleophilic attack, yielding the 1,2,4-oxadiazole ring.

Key advantages include the avoidance of isolating unstable intermediates and the use of mild temperatures (≤85°C).

Optimized Protocol and Workup

A representative procedure involves:

-

Dissolving N-hydroxy-3-methylpropionamidine (1.0 equiv) in 2-methyltetrahydrofuran.

-

Adding 3-bromobenzoyl chloride (1.1 equiv) and aqueous NaOH (2.0 equiv) dropwise at 50–60°C.

-

Stirring the mixture for 48 hours to ensure complete cyclization.

-

Neutralizing the aqueous phase to pH 7–8, followed by azeotropic distillation to remove solvents and precipitate the product.

Yield : 70–85% (purity >95% by HPLC).

One-Pot Synthesis from Nitriles and Carboxylic Acids

An alternative one-pot method, developed for combinatorial chemistry applications, enables the direct conversion of nitriles and carboxylic acids into 1,2,4-oxadiazoles. This approach bypasses the need for pre-formed amidoximes.

Stepwise Reaction Sequence

-

Amidoxime Formation : Reacting propionitrile (methyl nitrile) with hydroxylamine hydrochloride in ethanol, catalyzed by triethylamine (TEA), generates N-hydroxy-3-methylpropionamidine .

-

Activation and Coupling : The amidoxime is coupled with 3-bromobenzoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxyazabenzotriazole (HOAt) in dimethylformamide (DMF).

-

Cyclodehydration : Heating the mixture at 100°C for 3 hours induces cyclization, forming the oxadiazole ring.

Key Advantages :

Alternative Cyclization Approaches

FeCl3-Catalyzed Cyclodehydration

Adapting methods for 1,3,4-oxadiazoles, Schiff bases derived from hydrazides and ketones can undergo cyclization in acetic acid with FeCl3. For 1,2,4-oxadiazoles, this requires substituting hydrazides with amidoximes. While less common, this route offers a pathway under acidic conditions:

-

React 3-methylpropionamidoxime with 3-bromobenzaldehyde to form a Schiff base.

Challenges : Lower yields (40–50%) and byproduct formation limit industrial application.

Industrial-Scale Considerations

Solvent and Base Selection

化学反应分析

Types of Reactions: 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, leading to the formation of different oxidation states.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Major Products:

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives, including 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole, as promising anticancer agents. The introduction of the oxadiazole ring system has been shown to enhance the anticancer properties of various compounds. For instance, derivatives were tested against several cancer cell lines, including human lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells. Some compounds exhibited significant antiproliferative activity with IC50 values ranging from 0.19 to 4.5 µM, indicating their potential for further development as therapeutic agents .

Anti-inflammatory and Analgesic Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies have demonstrated that certain oxadiazole derivatives can inhibit inflammatory pathways and exhibit analgesic activity comparable to standard medications like acetylsalicylic acid. For example, specific derivatives showed analgesic effects ranging from 44% to 71%, suggesting their utility in pain management .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit key enzymes involved in inflammatory processes, such as 5-lipoxygenase (5-LOX). Compounds with this structure displayed significant enzyme inhibitory activity, with some showing IC50 values as low as 18.78 µg/ml . This property indicates its potential use in treating inflammatory diseases.

Pesticidal Activity

The compound's structural features make it a candidate for agricultural applications, particularly as a pesticide or herbicide. Research has shown that oxadiazole derivatives can be effective against various pests and plant diseases. They can function as insect growth regulators or fungicides by disrupting biological processes in target organisms .

Plant Growth Regulation

In addition to direct pest control, oxadiazoles can act as plant growth regulators, enhancing plant resistance to diseases and improving overall health. This dual functionality makes them valuable in sustainable agriculture practices .

Case Study 1: Anticancer Efficacy

In a study evaluating a series of oxadiazole derivatives against multiple cancer cell lines, this compound was found to exhibit notable cytotoxicity against MCF-7 cells with an IC50 value of approximately 0.48 µM. Further investigations revealed that these compounds induced apoptosis through caspase activation, highlighting their mechanism of action .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of oxadiazoles found that derivatives containing halogen substituents at the 5-position significantly enhanced their anti-inflammatory activity compared to non-substituted analogs. The study reported that these compounds could reduce inflammation markers in vitro by up to 61% .

作用机制

The mechanism of action of 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in cancer cells . The exact pathways and molecular targets can vary depending on the specific derivative and application.

相似化合物的比较

Structural Analogues

The following table compares 5-(3-bromophenyl)-3-methyl-1,2,4-oxadiazole with structurally related oxadiazoles:

Key Observations :

- Positional Isomerism : The 3-bromophenyl vs. 4-bromophenyl substitution (e.g., vs. ) affects electronic properties and bioactivity. For example, 5-(4-bromophenyl) derivatives are utilized in enzyme inhibitors, while the 3-bromophenyl variant is tailored for receptor binding .

- Substituent Effects : The methyl group at position 3 enhances thermal stability and receptor affinity compared to phenyl or chloromethyl groups .

Pharmacological Activity

- Muscarinic Receptor Affinity : 3-Methyl-1,2,4-oxadiazole derivatives exhibit higher affinity for muscarinic receptors than 2-methyl or 5-methyl isomers. Systematic removal of the methyl group reduces binding efficiency by 40–60% .

- Antimicrobial Activity : Compounds like 6k (5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione) show broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL), though the target compound’s direct efficacy remains underexplored .

Physicochemical Properties

- Thermal Stability : The 3-methyl group confers stability up to 195–196°C, as seen in compound 23 (). In contrast, chloromethyl-substituted analogues decompose at lower temperatures (~150°C) .

- Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for drug formulation. Neutral oxadiazoles are typically lipophilic, requiring organic solvents for purification .

生物活性

5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole class, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, enzyme inhibition, and other therapeutic potentials.

Chemical Structure and Properties

The compound this compound features a brominated phenyl group and a methyl substituent on the oxadiazole ring. Its structural formula can be represented as follows:

This structure is significant as the presence of halogens and methyl groups can influence its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Case Studies and Findings

-

Cytotoxicity Against Cancer Cell Lines :

- In vitro studies have demonstrated that oxadiazole derivatives exhibit significant cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cells. The IC50 values for these compounds often range from 5 to 30 µM, indicating potent activity .

-

Mechanism of Action :

- The mechanism by which these compounds exert their anticancer effects often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For example, one study reported that certain oxadiazole derivatives induced apoptosis in HeLa cells by increasing annexin V-positive cells .

Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibitory activities:

5-Lipoxygenase Inhibition

- A study reported that various oxadiazoles exhibited significant inhibition of the enzyme 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory processes. The IC50 values for related compounds ranged from 18.78 µg/ml to over 100 µg/ml. Compounds with bromine substitutions demonstrated enhanced inhibitory activity .

| Compound | IC50 (µg/ml) | Remarks |

|---|---|---|

| 4bf | 18.78 | Highest potency in the study |

| 4ag | 20.48 | Effective against 5-LOX |

| 4bb | 20.86 | Moderate inhibition |

Other Biological Activities

Beyond anticancer properties and enzyme inhibition, oxadiazoles have been investigated for various other biological activities:

- Antimicrobial Activity :

- Anti-inflammatory Effects :

Structure-Activity Relationship (SAR)

The biological activities of oxadiazoles are closely linked to their chemical structure. Key factors influencing their activity include:

常见问题

Q. How can the synthesis of 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole be optimized for improved yield and purity?

Methodological Answer: The synthesis typically involves cyclization of amidoxime intermediates with activated carboxylic acid derivatives. To optimize yield:

- Catalyst Selection: Use triethylamine or DMAP to enhance reaction efficiency under mild conditions .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C improve cyclization kinetics .

- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization in ethanol-water mixtures enhances purity .

- Monitoring: Track reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 7:3) and confirm purity via HPLC (C18 column, MeOH:H2O 70:30) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- X-ray Crystallography: Resolves molecular geometry and confirms substituent positions. For example, bond angles (e.g., C–N–O ~105°) and torsion angles (e.g., dihedral angle between oxadiazole and bromophenyl rings ~15°) can be quantified .

- NMR Spectroscopy: ¹H NMR (CDCl₃, 400 MHz) shows characteristic peaks: δ 2.6 ppm (s, 3H, CH₃), 7.4–8.1 ppm (m, 4H, aromatic). ¹³C NMR confirms carbonyl (C=O) at ~168 ppm .

- Mass Spectrometry: ESI-MS in positive ion mode yields [M+H]⁺ at m/z 253.1 (calc. 253.0) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

- Storage: Store in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can mechanistic studies elucidate the formation pathway of this compound?

Methodological Answer:

- Kinetic Analysis: Monitor intermediate formation (e.g., amidoxime) via in situ FTIR to identify rate-determining steps .

- Isotopic Labeling: Use ¹⁵N-labeled reagents to trace nitrogen incorporation into the oxadiazole ring .

- DFT Calculations: Model transition states (e.g., B3LYP/6-31G*) to predict activation barriers for cyclization .

Q. What computational strategies are effective for predicting the electronic properties of this compound?

Methodological Answer:

- Frontier Orbital Analysis: Calculate HOMO-LUMO gaps (e.g., using Gaussian09 with CAM-B3LYP functional) to assess charge-transfer potential. LUMO often localizes on the oxadiazole ring .

- Molecular Dynamics (MD): Simulate solvent interactions (e.g., in DMSO) to predict solubility and aggregation behavior .

- Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., enzyme active sites) .

Q. How can structural modifications enhance the bioactivity of this compound derivatives?

Methodological Answer:

- SAR Studies: Introduce electron-withdrawing groups (e.g., NO₂) at the phenyl ring to improve binding affinity to kinase targets .

- Hybrid Molecules: Conjugate with triazole moieties to exploit synergistic effects in antimicrobial activity .

- Crystallographic Data: Compare packing motifs (e.g., π-π stacking distances) to correlate solid-state behavior with solubility .

Data Contradictions and Resolution

- Synthesis Yield Variability: Discrepancies in reported yields (40–75%) may arise from solvent purity or heating methods. Systematic replication under inert (N₂) atmosphere is recommended .

- Spectroscopic Deviations: Minor shifts in NMR peaks (e.g., δ ±0.2 ppm) could indicate residual solvents. Use deuterated solvents and degas samples to mitigate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。